molecular formula C23H29N7O B11181167 N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11181167
M. Wt: 419.5 g/mol
InChI Key: JPFWHCSSNCWUOB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine include:

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)piperazine
  • 1,3,5-triazine derivatives with different substituents

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O/c1-16-7-8-20(17(2)13-16)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)18-5-4-6-19(14-18)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28)

InChI Key

JPFWHCSSNCWUOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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